An In-Depth Technical Guide to the Core Properties of 2-Phenyl-3(2H)-pyridazinone
An In-Depth Technical Guide to the Core Properties of 2-Phenyl-3(2H)-pyridazinone
Prepared by: Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridazinone nucleus is a privileged scaffold in medicinal and agricultural chemistry, conferring a remarkable breadth of biological activities upon its derivatives.[1] This guide provides a detailed examination of a key member of this class, 2-Phenyl-3(2H)-pyridazinone. We will explore its fundamental physicochemical properties, established synthetic routes, and the rich pharmacological profile that makes it a cornerstone for research and development. This document is structured to provide not just data, but also causal insights into the experimental and theoretical foundations of its chemistry and biological function, serving as a comprehensive resource for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
The 2-Phenyl-3(2H)-pyridazinone molecule is a heterocyclic aromatic compound belonging to the diazine family. Its structure is characterized by a six-membered ring containing two adjacent nitrogen atoms, a carbonyl group at the 3-position, and a phenyl substituent on one of the ring nitrogens.[2] This arrangement establishes a unique electronic and steric profile that is central to its reactivity and biological interactions.
Nomenclature and Structure
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IUPAC Name: 2-phenylpyridazin-3(2H)-one
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CAS Number: 14135-63-8
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Molecular Formula: C₁₀H₈N₂O
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Molecular Weight: 172.18 g/mol
The core structure consists of the pyridazinone ring, which can exist in tautomeric forms, although the oxo form is generally predominant. The phenyl group at the N-2 position is a key feature, influencing the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.
Caption: Chemical structure of 2-Phenyl-3(2H)-pyridazinone.
Core Physicochemical Data
Precise, experimentally determined physicochemical data for 2-Phenyl-3(2H)-pyridazinone is not widely published. However, data from closely related analogues provide valuable context for estimating its properties. The following table summarizes known values for key analogues to guide experimental design.
| Property | Value | Compound | Source |
| Melting Point | 272-274 °C | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | [3] |
| Melting Point | 201-204 °C | 6-Phenyl-3(2H)-pyridazinone | [4] |
| Water Solubility | 14.1 µg/mL | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | [3] |
| Basicity (pKa) | ~2.3 (unsubstituted) | Pyridazine (parent ring) | [2] |
Expert Insight: The significant difference in melting points between the 6-hydroxy and 6-phenyl analogues highlights the strong influence of substituents on crystal lattice energy. The 6-hydroxy group's ability to form hydrogen bonds likely contributes to its higher melting point.[3] For 2-Phenyl-3(2H)-pyridazinone, one would anticipate a melting point influenced primarily by van der Waals forces and dipole-dipole interactions, likely falling within the broad range set by these analogues. Its solubility is expected to be low in aqueous media but higher in polar organic solvents like DMSO and alcohols, a common characteristic of this scaffold.[4]
Synthesis and Reactivity
The synthesis of the pyridazinone ring is a well-established process in organic chemistry, typically involving the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2]
Primary Synthetic Pathway
The most direct and common synthesis for 6-substituted-2-phenyl-3(2H)-pyridazinones involves the cyclocondensation of a γ-keto acid with phenylhydrazine. This reaction is robust and proceeds via the formation of a phenylhydrazone intermediate, which subsequently cyclizes with the elimination of water to form the stable heterocyclic ring.[2][5]
Caption: Generalized workflow for pyridazinone synthesis.
Experimental Protocol: Synthesis from 4-Oxo-4-phenylbutanoic Acid
This protocol describes a representative synthesis of 6-phenyl-2-substituted-pyridazinones, which can be conceptually adapted for other isomers. The reaction of 4-oxo-4-phenylbutanoic acid with a substituted hydrazine is a foundational method.[2]
Objective: To synthesize a 2,6-disubstituted-3(2H)-pyridazinone via cyclocondensation.
Materials:
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4-Oxo-4-phenylbutanoic acid (1.0 eq)
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Phenylhydrazine (1.1 eq)
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Ethanol (or Glacial Acetic Acid) as solvent
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Round-bottom flask with reflux condenser
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Stirring plate and magnetic stir bar
Procedure:
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Reaction Setup: To a round-bottom flask, add 4-oxo-4-phenylbutanoic acid (1.0 eq) and the chosen solvent (e.g., ethanol). Stir until the solid is dissolved or fully suspended.
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Addition of Hydrazine: Slowly add phenylhydrazine (1.1 eq) to the stirring mixture. The use of a slight excess of hydrazine ensures the complete consumption of the starting keto-acid.
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Causality: Phenylhydrazine acts as the dinucleophile, providing the two adjacent nitrogen atoms required to form the diazine ring. The initial reaction is the condensation between the ketone carbonyl of the acid and the hydrazine to form a phenylhydrazone intermediate.[4]
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Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: Thermal energy drives the intramolecular cyclization. The remaining nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to a cyclic intermediate. This is followed by the elimination of a water molecule to yield the stable, aromatic pyridazinone ring.[2]
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Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
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Washing: Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities.
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Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product with high purity.[6]
Self-Validation: The identity and purity of the synthesized product must be confirmed through analytical methods such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.
Pharmacological Profile and Mechanism of Action
The pyridazinone scaffold is a prolific pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. This versatility stems from the ring's ability to be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to interact with diverse biological targets.[1][3]
Broad-Spectrum Biological Activities
Derivatives of the 2-phenyl-3(2H)-pyridazinone core have been extensively investigated and reported to possess numerous pharmacological activities, including:
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Anti-inflammatory and Analgesic: Many pyridazinone derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[3]
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Cardiovascular: This class includes potent cardiotonic agents, vasodilators, and antihypertensive compounds.[3][7] Some, like Levosimendan, function as calcium sensitizers and PDE-III inhibitors.[3]
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Anticancer: The scaffold is present in targeted anticancer agents, including PARP inhibitors and C-met kinase inhibitors.[8]
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Antimicrobial and Antiviral: Various derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[3]
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Anticonvulsant: Certain substituted pyridazinones have demonstrated significant anticonvulsant activity in preclinical models.[5][8]
Key Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.
Caption: Inhibition of the prostaglandin synthesis pathway by a pyridazinone-based NSAID.
Expert Insight: The efficacy of pyridazinone-based NSAIDs is often linked to their ability to fit into the active site of COX enzymes. The planar pyridazinone ring can mimic aspects of the natural substrate, arachidonic acid, while the phenyl group and other substituents can form crucial interactions with amino acid residues in the enzyme's hydrophobic channel. By blocking this channel, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[3] The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Applications in Research and Development
2-Phenyl-3(2H)-pyridazinone and its analogues are not merely academic curiosities; they are foundational structures in both pharmaceutical and agrochemical development.
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Drug Discovery Scaffold: The pyridazinone core is a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets. This makes it an exceptionally valuable starting point for library synthesis in high-throughput screening campaigns. Its synthetic tractability allows for the rapid generation of diverse analogues to explore structure-activity relationships (SAR).[1][9]
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Agrochemicals: Beyond medicine, pyridazinone derivatives are used in agriculture. For example, Pyrazon is a well-known herbicide, and Pyridaben is an effective acaricide and insecticide, demonstrating the scaffold's versatility in disrupting biological systems across different kingdoms.[2]
Safety and Handling
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Primary Hazards (based on analogues):
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Harmful if swallowed.[10]
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disclaimer: This safety information is based on related chemical structures. Researchers must consult a specific, verified SDS for 2-Phenyl-3(2H)-pyridazinone before handling and use.
References
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Shaikh, F.; et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
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Karrouchi, K.; et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
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Abida; et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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Saeed, A.; et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. Available at: [Link]
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Abdel-Aziz, M.; et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 3(2H)-Pyridazinone. National Institutes of Health. Available at: [Link]
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El-Sayed, M.; et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Institutes of Health. Available at: [Link]
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García-Rubia, A.; et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
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Gökçe, M.; et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. National Institutes of Health. Available at: [Link]
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Sridhar, M.; et al. (2016). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available at: [Link]
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Al-Ostath, A.; et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]
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ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Available at: [Link]
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Samanta, K.; et al. (2010). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. Available at: [Link]
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